1-Benzothiophene-3-sulfonyl chloride
Overview
Description
1-Benzothiophene-3-sulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various benzothiophene derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals, materials science, and as catalysts in organic synthesis.
Synthesis Analysis
The synthesis of sulfonated benzothiophenes has been explored through various methods. One approach involves the electrochemical synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions, achieving moderate to good yields . Another method describes the preparation of five-membered heterocycles containing the sulfonyl group via dilithiation of (isopropylsulfonyl)benzene followed by reaction with different electrophiles . Additionally, a novel synthesis of 1H-2-benzothiopyran-S,S-dioxides from benzyl 1-alkynyl sulfones using LDA-induced cyclization has been reported .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. For instance, the structure of 2,3-bis(ethylsulfonyl)benzo[b]thiophene has been described as having an essentially planar benzothiophene moiety with two ethylsulfonyl groups oriented in opposite directions . The bond distances within these molecules are critical for understanding their reactivity and potential interactions in biological systems or catalytic processes.
Chemical Reactions Analysis
Benzothiophene derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application. For example, the synthesis of novel substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety involves the reaction of 1,4-dioxane-6-sulfonyl chloride with various diketones followed by cyclization with 2-aminobenzenethiol . Another study reports the transition-metal-free [3+3] annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions to form benzothieno[2,3-b]quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzothiophene-3-sulfonyl chloride and its derivatives are influenced by the presence of the sulfonyl group and other substituents. These properties include solubility, melting point, and reactivity, which are crucial for their practical applications. For instance, the electrochemical synthesis of sulfonated benzothiophenes is noted for its good reaction efficiency and functional group tolerance, indicating a robustness in various chemical environments . The synthesis of N-(4-Hydroxyphenyl)benzenesulfonamide, a precursor to biologically active sulfur-containing heterocyclic compounds, highlights the importance of hydrogen bonding in stabilizing the structure .
Scientific Research Applications
Photoredox-Catalyzed Synthesis
A study by Yan et al. (2018) demonstrated the use of sulfonyl chlorides in a photoredox-catalyzed cascade annulation process. This technique facilitated the synthesis of benzothiophenes, a class of compounds that includes 1-benzothiophene-3-sulfonyl chloride, under ambient conditions (Yan et al., 2018).
Organic Solar Cell Applications
Cao et al. (2018) utilized a sulfonyl-containing moiety, benzothiophene dioxide, in the fabrication of organic solar cells. The electron-withdrawing sulfonyl units contributed to enhanced UV–vis absorption and improved power conversion efficiency, indicating potential applications in solar cell technology (Cao et al., 2018).
Electrosynthesis of Sulfonated Benzothiophenes
Zhang et al. (2021) developed an electrochemical method for the synthesis of 3-sulfonated benzothiophenes, including compounds related to 1-benzothiophene-3-sulfonyl chloride. This process was efficient and environmentally sustainable, indicating its potential for green chemistry applications (Zhang et al., 2021).
Microbial Cometabolism Studies
Research by Fedorak and Grbìc-Galìc (1991) explored the aerobic biotransformations of benzothiophenes, including the potential for microbial cometabolism. This study provides insights into the environmental behavior and degradation pathways of compounds like 1-benzothiophene-3-sulfonyl chloride (Fedorak & Grbìc-Galìc, 1991).
Safety And Hazards
properties
IUPAC Name |
1-benzothiophene-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYRQMZTUXFUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380000 | |
Record name | 1-benzothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-3-sulfonyl chloride | |
CAS RN |
18494-87-6 | |
Record name | Benzo[b]thiophene-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18494-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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